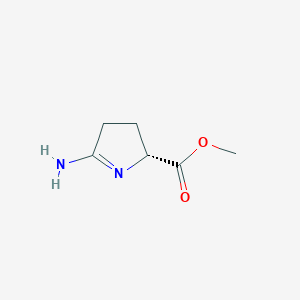

2H-Pyrrole-2-carboxylicacid,5-amino-3,4-dihydro-,methylester,(R)-(9CI)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2H-Pyrrole-2-carboxylicacid,5-amino-3,4-dihydro-,methylester,(R)-(9CI) is a useful research compound. Its molecular formula is C6H10N2O2 and its molecular weight is 142.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2H-Pyrrole-2-carboxylicacid,5-amino-3,4-dihydro-,methylester,(R)-(9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-Pyrrole-2-carboxylicacid,5-amino-3,4-dihydro-,methylester,(R)-(9CI) including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2H-Pyrrole-2-carboxylic acid, 5-amino-3,4-dihydro-, methyl ester, (R)-(9CI) is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C₅H₈N₂O₂

- Molecular Weight : 128.129 g/mol

- CAS Number : 215229-23-5

The compound features a pyrrole ring structure which is significant in various biological applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrole derivatives. A notable investigation focused on the anti-tuberculosis (anti-TB) activity of pyrrole-2-carboxamides, which are structurally related to our compound of interest. These studies demonstrated that modifications to the pyrrole ring could enhance potency against Mycobacterium tuberculosis (Mtb) strains. For instance, compounds with bulky substituents showed improved efficacy (MIC < 0.016 μg/mL) against drug-resistant strains while maintaining low cytotoxicity (IC₅₀ > 64 μg/mL) .

The mechanism by which these compounds exert their effects involves targeting the MmpL3 protein in M. tuberculosis, which is crucial for mycolic acid biosynthesis. The binding affinity and inhibition of this target were confirmed through metabolic labeling assays using [14C] acetate .

Structure-Activity Relationship (SAR)

The SAR studies indicate that:

- Substituent Effects : The introduction of electron-withdrawing groups on the phenyl or pyridyl moieties attached to the pyrrole significantly enhances biological activity.

- Hydrophobic Interactions : Compounds with hydrophobic substituents displayed better binding characteristics to the target site .

Synthesis Methods

A novel three-step synthesis approach has been established for creating highly functionalized derivatives of 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid esters. This method allows for precise modifications that can lead to improved biological profiles .

Case Study 1: Anti-TB Activity

In a comparative study, various pyrrole derivatives were synthesized and tested against M. tuberculosis H37Rv. Compound modifications led to significant increases in potency; for example, a substitution with an adamantyl group resulted in over a 100-fold increase in effectiveness compared to baseline compounds .

Case Study 2: Cytotoxicity Assessment

The cytotoxic effects of these compounds were evaluated using human cell lines. Results indicated that while many derivatives exhibited strong antimicrobial properties, they also maintained a favorable safety profile with minimal cytotoxic effects at therapeutic concentrations .

Data Table: Biological Activity Summary

| Compound | MIC (μg/mL) | IC₅₀ (μg/mL) | Target Protein | Activity Type |

|---|---|---|---|---|

| Compound 1 | <0.016 | >64 | MmpL3 | Anti-TB |

| Compound 2 | <0.016 | >64 | MmpL3 | Anti-TB |

| Compound 3 | <0.016 | >64 | MmpL3 | Anti-TB |

Propriétés

Formule moléculaire |

C6H10N2O2 |

|---|---|

Poids moléculaire |

142.16 g/mol |

Nom IUPAC |

methyl (2R)-5-amino-3,4-dihydro-2H-pyrrole-2-carboxylate |

InChI |

InChI=1S/C6H10N2O2/c1-10-6(9)4-2-3-5(7)8-4/h4H,2-3H2,1H3,(H2,7,8)/t4-/m1/s1 |

Clé InChI |

OGZOHFQDEAPFIV-SCSAIBSYSA-N |

SMILES isomérique |

COC(=O)[C@H]1CCC(=N1)N |

SMILES canonique |

COC(=O)C1CCC(=N1)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.